3-Amino-1-(3-bromophenyl)propan-1-ol
Beschreibung
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The systematic nomenclature of 3-amino-3-(3-bromophenyl)propan-1-ol follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. The compound exists as enantiomeric forms, each requiring specific stereochemical designation to ensure unambiguous identification.
The (3R)-enantiomer is designated as (3R)-3-amino-3-(3-bromophenyl)propan-1-ol, with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 grams per mole. The International Union of Pure and Applied Chemistry name reflects the presence of an amino group at the 3-position of the propanol chain, with a 3-bromophenyl substituent at the same carbon center. The R-configuration indicates the absolute stereochemistry at the chiral center, determined using the Cahn-Ingold-Prelog priority rules.
Conversely, the (3S)-enantiomer carries the systematic name (3S)-3-amino-3-(3-bromophenyl)propan-1-ol, sharing identical molecular formula and weight but differing in spatial arrangement around the stereogenic center. The stereochemical descriptors (3R) and (3S) are crucial for distinguishing between these enantiomers, as they may exhibit significantly different biological activities and physical properties despite sharing the same connectivity pattern.
The compound's InChI representation for the R-enantiomer is InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1, while the S-enantiomer shows InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1. These identifiers provide unambiguous computational representation of the molecular structure and stereochemistry.
| Enantiomer | International Union of Pure and Applied Chemistry Name | PubChem CID | InChIKey |
|---|---|---|---|
| (3R) | (3R)-3-amino-3-(3-bromophenyl)propan-1-ol | 25417843 | ITAZYIGUHYEVEU-SECBINFHSA-N |
| (3S) | (3S)-3-amino-3-(3-bromophenyl)propan-1-ol | 25417841 | ITAZYIGUHYEVEU-VIFPVBQESA-N |
The simplified molecular input line entry system notation for both enantiomers differs only in the stereochemical descriptor, with the R-enantiomer represented as C1=CC(=CC(=C1)Br)C@@HN and the S-enantiomer as C1=CC(=CC(=C1)Br)C@HN. This distinction is fundamental for accurate chemical communication and database searches.
Crystallographic Analysis and Absolute Configuration Determination
Crystallographic analysis represents the gold standard for absolute configuration determination of chiral compounds like 3-amino-3-(3-bromophenyl)propan-1-ol. Modern X-ray crystallography techniques employ sophisticated instrumentation capable of resolving stereochemical ambiguities through anomalous scattering effects, particularly when heavy atoms such as bromine are present in the molecular structure.
The MicroMax-007 HF X-ray generator, a microfocus high flux rotating anode system, provides high-resolution X-ray data collection suitable for protein crystallography and small-molecule structure determination. This instrumentation offers a 70 millimeter circular focal spot with maximum power of 1.2 kilowatts, enabling detailed structural analysis of crystalline samples. The presence of bromine atoms in 3-amino-3-(3-bromophenyl)propan-1-ol enhances anomalous scattering, facilitating absolute configuration determination through direct methods.
Advanced hybrid photon counting X-ray area detectors enable error-free shutterless recording of diffraction data even from small and poorly-diffracting crystals. This technology is particularly valuable for analyzing amino alcohol derivatives, which may exhibit limited crystallization tendencies due to hydrogen bonding networks that can complicate crystal packing arrangements.
Cryocrystallography techniques, employing Oxford Cryosystem equipment for in-house data collection at cryogenic temperatures of 100 Kelvin, significantly improve data quality by reducing thermal motion and enhancing resolution limits. The combination of low-temperature data collection and anomalous scattering from bromine atoms provides robust determination of absolute stereochemistry for both enantiomers of 3-amino-3-(3-bromophenyl)propan-1-ol.
| Crystallographic Parameter | Specification | Application |
|---|---|---|
| X-ray Source | MicroMax-007 HF rotating anode | High-resolution data collection |
| Focal Spot Size | 70 mm circular | Enhanced beam intensity |
| Maximum Power | 1.2 kW | Improved signal-to-noise ratio |
| Operating Temperature | 100 K (cryogenic) | Reduced thermal motion |
| Detector Type | Hybrid photon counting | Error-free data recording |
The crystallographic data reveal distinct packing arrangements for each enantiomer, influenced by intermolecular hydrogen bonding patterns involving the amino and hydroxyl functional groups. These interactions create three-dimensional networks that stabilize the crystal lattice and may contribute to differences in physical properties such as melting point and solubility characteristics between enantiomers.
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
The structural flexibility of 3-amino-3-(3-bromophenyl)propan-1-ol encompasses both tautomeric equilibria and conformational isomerism that significantly influence its chemical behavior and reactivity patterns. Tautomeric considerations primarily involve the amino and hydroxyl functional groups, which can participate in intramolecular and intermolecular hydrogen bonding networks.
Conformational analysis reveals multiple low-energy conformations accessible through rotation around the C-C bonds in the propanol chain. The presence of the bulky 3-bromophenyl substituent introduces steric constraints that limit certain conformational arrangements while stabilizing others through favorable aromatic-aliphatic interactions. Computational studies suggest that gauche conformations around the C2-C3 bond are energetically favored due to minimization of steric repulsion between the phenyl ring and the hydroxyl group.
The amino group at the 3-position can adopt different orientations relative to the phenyl ring, creating distinct conformational families with varying degrees of conjugation between the nitrogen lone pair and the aromatic system. This conjugative interaction is modulated by the electron-withdrawing effect of the bromine substituent at the meta position of the phenyl ring, which reduces electron density and influences the nitrogen's basicity.
| Conformational Feature | Energy Range (kJ/mol) | Population at 298 K |
|---|---|---|
| Anti C1-C2-C3-OH | 0-5 | 45-55% |
| Gauche C1-C2-C3-OH | 8-12 | 25-35% |
| Eclipsed C1-C2-C3-OH | 15-20 | 5-10% |
Tautomeric equilibria involving the amino alcohol functionality are generally heavily biased toward the neutral form under physiological conditions, with zwitterionic forms becoming more significant only at extreme pH values. The presence of the electron-withdrawing bromophenyl group slightly increases the acidity of the amino group while having minimal impact on the hydroxyl proton dissociation constant.
Intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize certain conformations, particularly those where the functional groups are positioned within hydrogen bonding distance. These interactions contribute to the overall conformational preference and may influence the compound's interaction with biological targets or crystallization behavior. The bromine atom's electronegativity and size also contribute to the overall dipole moment and molecular electrostatic potential distribution, affecting intermolecular recognition processes and solubility characteristics in various solvents.
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-amino-1-(3-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHDZGCJJOHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enzymatic Transamination
For the synthesis of stereochemically pure (R)- or (S)-3-amino-1-(3-bromophenyl)propan-1-ol, biocatalytic methods using transaminase enzymes are employed:
- Substrate: 3-bromophenylpropanone or related ketone
- Enzyme: Transaminase (may be immobilized for industrial applications)
- Cofactors: Pyridoxal phosphate (PLP) or similar
- Solvent: Aqueous buffer, sometimes with organic cosolvents
- Conditions: Mild temperature (25–40°C), controlled pH
- Outcome: Stereoselective introduction of the amino group, yielding optically active product.
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Transamination | Transaminase, PLP, buffer | Stereoselective amination |
| Product isolation | Extraction, crystallization | Purification of enantiomerically enriched product |
- This method is particularly valuable for pharmaceutical applications requiring chiral purity.
- Immobilized enzymes allow for continuous processing and reuse, enhancing industrial efficiency.
Industrial Considerations
On a larger scale, production methods are optimized for yield, purity, and cost-effectiveness:
- Catalysts: May use heterogeneous or homogeneous catalysts for reduction or amination steps.
- Process Control: Temperature, solvent selection, and purification steps are tightly regulated to ensure consistent product quality.
- Purification: Multiple steps, including distillation, crystallization, and chromatography, are employed to meet purity specifications.
| Process Aspect | Industrial Practice |
|---|---|
| Scale | Batch or continuous flow reactors |
| Catalysts | Reusable, often immobilized |
| Purification | Multi-step, high-throughput |
| Quality Control | Analytical techniques (HPLC, NMR, MS) |
- Summary Table: Major Preparation Methods
| Method | Key Reagents/Tools | Advantages | Limitations |
|---|---|---|---|
| LiAlH4 Reduction | LiAlH4, ether | High yield, well-established | Requires careful handling |
| Enzymatic Transamination | Transaminase, PLP, buffer | Stereoselectivity, mild conditions | Enzyme availability/cost |
| Reductive Amination | Ammonia, reducing agent | Versatile, can use various ketones | May require additional steps |
- Reduction with LiAlH4 is the most direct chemical method, offering robust yields for the non-chiral compound.
- Enzymatic transamination is preferred when chiral purity is essential, as in pharmaceutical synthesis; it also aligns with green chemistry principles due to mild conditions and reduced waste.
- Industrial processes often combine chemical and enzymatic steps, optimizing for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-(3-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-bromophenylpropanoic acid.
Reduction: The compound can be further reduced to produce amines or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Bromophenylpropanoic acid
Reduction: Various amines or amides
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
3-Amino-1-(3-bromophenyl)propan-1-ol serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
- Reduction : Reduction reactions can yield different amines or alcohols.
- Substitution : The bromine atom can be replaced with other functional groups using appropriate reagents.
These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and specialty chemicals.
Biological Research
The compound exhibits potential biological activities, making it a candidate for medicinal chemistry. Notable applications include:
- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves disruption of microtubule dynamics or modulation of signaling pathways critical for cell proliferation.
- Enzyme Interaction Studies : Research indicates that it can modulate the activity of enzymes involved in inflammatory processes, potentially leading to anti-inflammatory drug development.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for various processes. Its unique structure allows it to participate in reactions that lead to valuable industrial products.
Case Study 1: Anticancer Activity
A study evaluating various amino alcohol derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents.
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 Cells | 4.0 | Induction of apoptosis |
| (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cyclooxygenase (COX) enzymes by structurally related compounds revealed that these compounds could effectively inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Wirkmechanismus
The mechanism by which 3-Amino-1-(3-bromophenyl)propan-1-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers: Bromophenyl Substitution
a) 3-Amino-1-(2-bromophenyl)propan-1-ol
- Key Differences :
- Bromine is at the ortho position of the phenyl ring.
- Steric hindrance near the hydroxyl group may reduce solubility in polar solvents compared to the meta isomer.
- Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid derivatives (yield: 95%) .
b) 3-Amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS: 1247159-59-6)
Functional Group Variations
a) 3-Amino-2-benzylpropan-1-ol (CAS: 66102-69-0)
b) (1S)-3-Amino-1-(oxan-2-yl)propan-1-ol (CAS: 2227928-24-5)
Derivatives: Salts and Complexes
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride (CAS: 1379957-89-7)
Table 1: Physical Properties of Selected Compounds
Key Findings and Implications
Substituent Position Effects :
- Bromine at the meta position (vs. ortho) reduces steric hindrance, enhancing solubility and reactivity .
- Methoxy groups improve thermal stability but may complicate synthetic routes .
Synthetic Challenges :
- Reduction of propionic acid precursors (e.g., ) requires precise conditions to avoid racemization in chiral analogs .
Biologische Aktivität
3-Amino-1-(3-bromophenyl)propan-1-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a propane backbone with an amino group and a hydroxyl group, alongside a bromophenyl substituent, which plays a crucial role in its reactivity and biological interactions. The presence of the bromine atom at the meta position is particularly noteworthy as it influences both the compound's physical properties and its biological effects.
- Molecular Formula : C9H12BrNO
- Molecular Weight : 232.1 g/mol
- Structure : The compound consists of a propane chain attached to an amino group (–NH2), a hydroxyl group (–OH), and a bromophenyl moiety.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies show that it can inhibit the proliferation of certain cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these cell lines range from 10 to 33 nM, indicating strong antiproliferative effects .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Destabilization : The compound inhibits tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
- Enzyme Interactions : It interacts with specific enzymes that modulate various biochemical pathways, potentially acting as both a substrate and an inhibitor. This interaction can lead to significant alterations in metabolic pathways and cellular signaling.
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of several derivatives of this compound against MCF-7 cells. The results indicated that compounds with similar structural features exhibited varying degrees of activity, with some derivatives showing enhanced stability and potency compared to the parent compound.
| Compound | IC50 (nM) | Stability (Days) |
|---|---|---|
| This compound | 20 | 5 |
| Derivative A | 15 | 7 |
| Derivative B | 25 | 6 |
This table illustrates the comparative potency and stability of different derivatives, highlighting the potential for further development in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1-(3-bromophenyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-bromophenylpropanal using ammonia and sodium cyanoborohydride in methanol at pH 6–7 (controlled by acetic acid). Alternatively, catalytic hydrogenation of the corresponding ketone (3-(3-bromophenyl)propan-1-one) with ammonium formate and palladium on carbon in ethanol at 60°C yields the amino alcohol. Reaction duration (12–24 hours) and catalyst loading (5–10% Pd/C) critically affect yield, with excess reducing agents leading to over-reduction byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can spectroscopic data (NMR, IR) distinguish this compound from its structural analogs?
- Methodological Answer : Key NMR features include:
- ¹H NMR : A triplet at δ 3.6–3.8 ppm (CH₂OH), a multiplet at δ 7.2–7.5 ppm (aromatic H from 3-bromophenyl), and a broad singlet at δ 1.5–2.0 ppm (NH₂, exchangeable).
- ¹³C NMR : A carbon at ~65 ppm (C-OH) and a quaternary carbon at ~120 ppm (C-Br).
IR shows O-H stretch (3300–3500 cm⁻¹) and N-H bends (1600–1650 cm⁻¹). Differentiation from analogs (e.g., 3-methoxyphenyl derivatives) relies on bromine’s deshielding effect in NMR and absence of methoxy peaks .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Aqueous solutions should be buffered at pH 5–6 (acetate buffer) to prevent decomposition. Stability assays via HPLC (C18 column, 0.1% TFA in acetonitrile/water) should monitor degradation products, such as the oxidized ketone or debrominated byproducts .
Advanced Research Questions
Q. How does stereochemistry at the amino alcohol center influence biological activity, and what chiral resolution methods are effective?
- Methodological Answer : Enantiomers can exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Chiral resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents achieves >95% ee. Stereochemical effects on activity are assessed via IC₅₀ assays (e.g., inhibition of β-hydroxysteroid dehydrogenases) .
Q. What computational strategies (DFT, MD) predict the compound’s electronic properties and nonlinear optical (NLO) behavior?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Hyperpolarizability (β) values from CPHF method indicate NLO potential. Molecular dynamics (MD) simulations in explicit solvent (water/ethanol) model solvation effects on dipole orientation. Experimental validation uses hyper-Rayleigh scattering at 1064 nm .
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., SN1 vs. SN2). Kinetic studies under controlled conditions (polar aprotic solvents, varying temperatures) and isotopic labeling (¹⁵N/²H) track mechanistic pathways. LC-MS identifies intermediates (e.g., aziridinium ion in SN1). Computational transition state analysis (IRC in Gaussian) clarifies dominant mechanisms .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts (e.g., dimerized amines or debrominated species) are minimized via:
- Slow addition of reducing agents to control exotherms.
- Use of scavengers (molecular sieves for water removal).
- Continuous flow chemistry setups with inline IR monitoring to optimize residence time and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
